(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester
CAS No.: 96034-57-0
Cat. No.: VC20803941
Molecular Formula: C13H14N2O7
Molecular Weight: 310.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96034-57-0 |
|---|---|
| Molecular Formula | C13H14N2O7 |
| Molecular Weight | 310.26 g/mol |
| IUPAC Name | (2S,4R)-4-hydroxy-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H14N2O7/c16-10-5-11(12(17)18)14(6-10)13(19)22-7-8-1-3-9(4-2-8)15(20)21/h1-4,10-11,16H,5-7H2,(H,17,18)/t10-,11+/m1/s1 |
| Standard InChI Key | JMJMJDNHVXYAOC-MNOVXSKESA-N |
| Isomeric SMILES | C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |
| SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |
| Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |
Introduction
Chemical Properties and Identification
Molecular Identity and Structure
| Parameter | Value |
|---|---|
| CAS Number | 96034-57-0 |
| Molecular Formula | C13H14N2O7 |
| Molecular Weight | 310.26 g/mol |
| IUPAC Name | (2S,4R)-4-hydroxy-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChIKey | JMJMJDNHVXYAOC-MNOVXSKESA-N |
The molecular structure features a pyrrolidine ring as the core scaffold with specific substituents at defined positions. The compound contains a carboxylic acid group at the 2-position and a hydroxyl group at the 4-position of the pyrrolidine ring. Additionally, it includes a 4-nitrobenzyl ester group attached to the nitrogen atom of the pyrrolidine ring, which contributes significantly to its chemical properties and reactivity patterns.
Physical and Chemical Characteristics
The physical properties of (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester provide important information for handling, storage, and application in synthetic procedures. These properties influence its behavior in various chemical environments and its utility in specific applications.
| Property | Description |
|---|---|
| Appearance | White to Off-White Solid |
| Solubility | Slightly soluble in Dichloromethane, DMSO, Ethyl Acetate, and Methanol |
| Storage Condition | Refrigerator |
| Stability | Limited data available, but generally stable under standard conditions |
The compound's limited solubility in common organic solvents presents certain challenges for its application in solution-phase chemistry, often requiring optimization of reaction conditions to achieve desired transformations . The recommended storage under refrigeration suggests potential sensitivity to heat and/or light, which is common for compounds containing nitro groups and complex stereochemistry.
Structural Characteristics
Stereochemical Configuration
The stereochemistry of (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester is one of its defining features, with specific configurations at the 2 and 4 positions of the pyrrolidine ring that determine its biological activity and chemical behavior. The compound possesses a 2S configuration at the carbon bearing the carboxylic acid group and a 4R configuration at the carbon bearing the hydroxyl group. This specific stereochemical arrangement is crucial for its function as an intermediate in the synthesis of pharmaceutical compounds, particularly antibiotics.
The trans relationship between the substituents at the 2 and 4 positions contributes to the compound's conformational properties and its ability to engage in specific molecular interactions. This stereochemical configuration is reflected in alternative names for the compound, such as "(2S-trans)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-[(4-Nitrophenyl)methyl] Ester" and "trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline" .
Functional Group Analysis
The compound contains several key functional groups that contribute to its chemical reactivity and applications in organic synthesis:
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Pyrrolidine ring: The core heterocyclic structure that provides the basic scaffold
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Carboxylic acid group: Located at the 2-position, offering sites for further functionalization
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Hydroxyl group: At the 4-position, providing opportunities for derivatization
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Nitrobenzyl ester group: Attached to the nitrogen atom, serving as a protecting group and reactive site
These functional groups allow for various chemical transformations and provide multiple handles for synthetic manipulations when the compound is used as an intermediate in multi-step syntheses. The combination of these functional groups in a specific stereochemical arrangement makes this compound versatile in pharmaceutical synthesis and research applications.
Synthesis Methods
Synthetic Approaches
The synthesis of (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester typically involves the reaction of pyrrolidine derivatives with nitrobenzyl alcohols under carefully controlled conditions. The synthetic routes often employ starting materials that already contain the desired stereochemistry at the pyrrolidine ring, with subsequent modifications to introduce the nitrobenzyl ester moiety. These syntheses generally require attention to stereochemical control to maintain the specific configuration at the chiral centers.
Applications in Research and Development
Pharmaceutical Synthesis
The primary application of (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester is as an intermediate in the production of pharmaceutical compounds, most notably Meropenem, a carbapenem antibiotic used for the treatment of serious bacterial infections . The specific stereochemistry and functional group arrangement in this compound make it valuable in the construction of complex molecules with defined three-dimensional structures that are essential for biological activity.
In pharmaceutical synthesis, this compound serves as a building block that provides the core pyrrolidine structure with the correct stereochemistry for further elaboration into more complex molecules. The presence of multiple functional groups allows for selective modifications at different positions, enabling the creation of diverse derivatives with potentially different biological properties.
Research Applications
Beyond its role in pharmaceutical synthesis, (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester is valuable in various research contexts:
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As a tool for studying enzyme interactions, particularly those involving proline-like structures
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In investigations of metabolic pathways, where modified proline derivatives play important roles
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For structure-activity relationship studies in drug development
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As a model compound for developing new synthetic methodologies
These research applications leverage the compound's specific structural features and stereochemistry to gain insights into biological processes and to develop new synthetic strategies in organic chemistry.
| Supplier | Catalog Number | Package Size | Price (USD) |
|---|---|---|---|
| Clinivex | RCLST512359 | Not specified | Not provided |
| Coompo Research Chemicals | Not provided | 1g | $120.00 |
| Coompo Research Chemicals | Not provided | 10g | $175.00 |
| Coompo Research Chemicals | Not provided | 100g | $350.00 |
The availability of this compound from multiple suppliers suggests its importance in chemical research and pharmaceutical development . The pricing structure typically follows a decreasing cost per gram with increasing quantity, which is standard for specialty chemicals and reflects economies of scale in production.
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